3-(2-Phenylethoxy)azetidine
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Overview
Description
3-(2-Phenylethoxy)azetidine is a four-membered nitrogen-containing heterocycle Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylethoxy)azetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of γ-chloroamines. The reaction conditions often involve the use of bases such as potassium carbonate in solvents like N-methyl-2-pyrrolidone or dimethylformamide . Another approach is the alkylation of primary amines with bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods: Industrial production of azetidines, including this compound, may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance the efficiency of these cyclization reactions .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Phenylethoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted azetidines.
Scientific Research Applications
3-(2-Phenylethoxy)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Medicine: Explored for its potential in developing new pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Phenylethoxy)azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain and unique electronic properties allow it to participate in various chemical reactions, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with less ring strain and different reactivity profiles.
Uniqueness: 3-(2-Phenylethoxy)azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-(2-phenylethoxy)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)6-7-13-11-8-12-9-11/h1-5,11-12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKSFLVWHZELAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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